molecular formula C25H22O7 B11157884 3-[7-(3,3-dimethyl-2-oxobutoxy)-2-oxo-2H-chromen-4-yl]-8-methoxy-2H-chromen-2-one

3-[7-(3,3-dimethyl-2-oxobutoxy)-2-oxo-2H-chromen-4-yl]-8-methoxy-2H-chromen-2-one

Cat. No.: B11157884
M. Wt: 434.4 g/mol
InChI Key: BPWQLTNTIHBJLY-UHFFFAOYSA-N
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Description

This compound is a bifunctional coumarin derivative featuring two chromen-2-one (coumarin) cores linked via a substituted ether bridge. The primary scaffold is derived from 8-methoxycoumarin, which undergoes α-bromination and cyclization to form a thiazole ring at the 3-position (compound E in and ). Subsequent reaction with 3,3-dimethyl-2-oxobutanoyl chloride introduces the 3,3-dimethyl-2-oxobutoxy group at the 7-position of the second coumarin unit. Structural confirmation is achieved via ¹H-NMR, IR, and LCMS/Mass spectral analysis .

The compound’s biological relevance stems from its structural similarity to pharmacologically active coumarins, which are known for antimicrobial, antifungal, and antimalarial properties. Its synthesis follows solvent-free and stepwise protocols, ensuring high purity and scalability .

Properties

Molecular Formula

C25H22O7

Molecular Weight

434.4 g/mol

IUPAC Name

3-[7-(3,3-dimethyl-2-oxobutoxy)-2-oxochromen-4-yl]-8-methoxychromen-2-one

InChI

InChI=1S/C25H22O7/c1-25(2,3)21(26)13-30-15-8-9-16-17(12-22(27)31-20(16)11-15)18-10-14-6-5-7-19(29-4)23(14)32-24(18)28/h5-12H,13H2,1-4H3

InChI Key

BPWQLTNTIHBJLY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C(=CC=C4)OC)OC3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[7-(3,3-dimethyl-2-oxobutoxy)-2-oxo-2H-chromen-4-yl]-8-methoxy-2H-chromen-2-one typically involves multi-step organic reactions. The starting materials often include chromen-2-one derivatives and specific reagents to introduce the desired functional groups. Common synthetic routes may involve:

    Esterification: Reacting chromen-2-one derivatives with 3,3-dimethyl-2-oxobutyric acid under acidic conditions to form the ester linkage.

    Methoxylation: Introducing the methoxy group at the 8th position using methanol and a suitable catalyst.

    Coupling Reactions: Using coupling agents like DCC (dicyclohexylcarbodiimide) to link the chromen-2-one moieties.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-[7-(3,3-dimethyl-2-oxobutoxy)-2-oxo-2H-chromen-4-yl]-8-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the ketone groups to alcohols.

    Substitution: Halogenation or nitration can introduce halogen or nitro groups into the compound under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-[7-(3,3-dimethyl-2-oxobutoxy)-2-oxo-2H-chromen-4-yl]-8-methoxy-2H-chromen-2-one has several scientific research applications:

    Medicinal Chemistry: The compound’s chromen-2-one core is known for its potential anti-inflammatory, antioxidant, and anticancer properties. Researchers are exploring its use in developing new therapeutic agents.

    Pharmacology: Studies are investigating the compound’s effects on various biological pathways and its potential as a drug candidate.

    Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 3-[7-(3,3-dimethyl-2-oxobutoxy)-2-oxo-2H-chromen-4-yl]-8-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of enzymes involved in inflammatory or cancer-related pathways.

    Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in cells.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound belongs to a class of coumarin-thiazole hybrids. Key structural analogues include:

Compound Name Substituents/Modifications Biological Activity Synthesis Pathway Reference
Target Compound 3-(thiazole), 7-(3,3-dimethyl-2-oxobutoxy) Antimicrobial, Antifungal Bromination, cyclization, acylation
3-(2-Aminothiazol-4-yl)-8-methoxycoumarin (Scaffold E) 3-(thiazole), unmodified 7-position Scaffold for derivatives Bromination + thiourea cyclization
[7-(Arylidenehydrazinocarbonylmethoxy)-2-oxo-2H-chromen-4-yl]-acetic acid hydrazide (4a-k) Hydrazide + Schiff’s base Antibacterial Condensation with aldehydes
3-(2-Bromoacetyl)-8-methoxycoumarin (Intermediate 2) 3-(bromoacetyl) Intermediate for further derivatization Bromination of coumarin
8-Methoxy-3-[7-(4-methoxyphenyl-2-oxoethoxy)-2-oxochromen-4-yl]chromen-2-one 7-(4-methoxyphenyl-2-oxoethoxy) Not reported Multi-step etherification

Key Observations :

  • Thiazole vs. Hydrazide Moieties : The thiazole ring in the target compound enhances metabolic stability compared to hydrazide-based analogues (e.g., 4a-k), which are prone to hydrolysis .
  • Bioactivity Trends : Thiazole-containing coumarins (e.g., scaffold E derivatives) exhibit broader antimicrobial activity than Schiff’s base derivatives (4a-k), which are selective against Gram-positive bacteria .

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